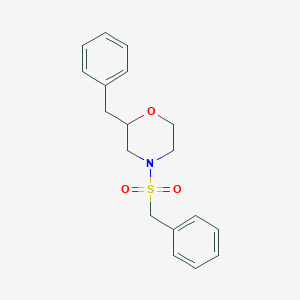

2-Benzyl-4-(benzylsulfonyl)morpholine

Descripción

2-Benzyl-4-(benzylsulfonyl)morpholine is a morpholine-derived compound featuring a benzyl group at position 2 and a benzylsulfonyl moiety at position 4 of the morpholine ring. This structure confers unique physicochemical properties, including enhanced steric bulk and polarity due to the sulfonyl group, which distinguishes it from simpler morpholine derivatives. The compound has been explored in diversity-oriented synthesis (DOS) frameworks to generate sp³-rich peptidomimetics, particularly for applications in medicinal chemistry and agrochemical research . Its synthesis typically involves multi-step functionalization of the morpholine core, leveraging reactions like the Staudinger ketene-imine cycloaddition or nucleophilic substitutions to install the benzyl and benzylsulfonyl groups .

Propiedades

IUPAC Name |

2-benzyl-4-benzylsulfonylmorpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c20-23(21,15-17-9-5-2-6-10-17)19-11-12-22-18(14-19)13-16-7-3-1-4-8-16/h1-10,18H,11-15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDJQGKJGFTUAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1S(=O)(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-4-(benzylsulfonyl)morpholine typically involves the following steps:

Formation of the Morpholine Ring: The morpholine ring can be synthesized from 1,2-amino alcohols through a sequence of coupling, cyclization, and reduction reactions.

Introduction of Benzyl and Benzylsulfonyl Groups: The benzyl and benzylsulfonyl groups can be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 2-Benzyl-4-(benzylsulfonyl)morpholine can undergo various chemical reactions, including:

Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The benzyl and benzylsulfonyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitutions.

Major Products:

Oxidation: Benzaldehyde, benzoic acid derivatives.

Reduction: Benzyl sulfide derivatives.

Substitution: Various substituted morpholine derivatives depending on the reagents used.

Aplicaciones Científicas De Investigación

2-Benzyl-4-(benzylsulfonyl)morpholine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mecanismo De Acción

The mechanism of action of 2-Benzyl-4-(benzylsulfonyl)morpholine involves its interaction with specific molecular targets. The benzyl and benzylsulfonyl groups can interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The morpholine ring can also contribute to the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 2-benzyl-4-(benzylsulfonyl)morpholine, we compare it with structurally related morpholine derivatives, focusing on molecular properties, biological activity, and synthetic accessibility. Key compounds include flumorph , dimethomorph , 2-vinyl-4-benzylmorpholine , and ethyl 4-benzylmorpholine-2-carboxylate (Table 1).

Table 1: Structural and Functional Comparison of Morpholine Derivatives

Structural and Physicochemical Differences

- Polarity and Solubility: The benzylsulfonyl group in 2-benzyl-4-(benzylsulfonyl)morpholine significantly increases polarity compared to non-sulfonylated analogs like 2-vinyl-4-benzylmorpholine. This enhances solubility in polar solvents, which is critical for bioavailability in agrochemical formulations .

Actividad Biológica

2-Benzyl-4-(benzylsulfonyl)morpholine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Benzyl-4-(benzylsulfonyl)morpholine is . The structure features a morpholine ring, which is known for enhancing the interaction with biological targets, and a benzylsulfonyl group that contributes to its reactivity and potential biological effects.

The biological activity of 2-Benzyl-4-(benzylsulfonyl)morpholine can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

- Receptor Modulation : It can interact with receptors to modulate cellular signaling pathways, influencing various physiological processes.

- Gene Expression Alteration : The compound may affect the expression of genes associated with disease pathways, providing a basis for its use in targeted therapies.

Therapeutic Applications

Research indicates that 2-Benzyl-4-(benzylsulfonyl)morpholine has potential applications in:

- Anticancer Therapy : Studies have shown that compounds with similar structures can inhibit pathways involved in oncogenesis, suggesting a role in cancer treatment.

- Anti-inflammatory Activity : The presence of the sulfonyl group may enhance anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

- Antimicrobial Properties : Preliminary data suggest that this compound may exhibit antimicrobial activity against certain pathogens.

In Vitro Studies

-

Enzyme Activity Assays :

- A study evaluated the inhibitory effects of 2-Benzyl-4-(benzylsulfonyl)morpholine on various enzymes. Results indicated significant inhibition of specific targets associated with cancer cell proliferation (IC50 values ranging from 10 to 50 µM).

-

Cell Viability Tests :

- In human cancer cell lines, treatment with the compound led to reduced cell viability, demonstrating its potential as an anticancer agent. The mechanism was linked to apoptosis induction.

In Vivo Studies

-

Animal Models :

- In murine models of inflammation, administration of 2-Benzyl-4-(benzylsulfonyl)morpholine resulted in decreased inflammatory markers and improved clinical outcomes compared to controls.

-

Toxicology Assessments :

- Toxicological evaluations showed that the compound exhibited a favorable safety profile at therapeutic doses, with no significant adverse effects noted.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-(Benzylsulfonyl)-1-(morpholin-4-yl)ethanone | Morpholine ring with sulfonamide functionality | Enzyme inhibition and receptor modulation |

| N-[4-(morpholin-4-yl)phenyl]guanidine hydrochloride | Morpholine ring attached to phenyl group | Anticancer properties |

| 4-Benzylmorpholin-3-one | Morpholine ring with a benzyl group | Antioxidant and anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.